Tris(2,3-dimethylphenyl) phosphite
Description
Significance of Aryl Phosphites in Homogeneous Catalysis Research
Aryl phosphites have carved out a significant niche as ligands in homogeneous catalysis, a field that relies on the use of soluble catalysts to effect chemical transformations in a single phase. Their importance stems from their unique electronic and steric properties, which can be readily tuned by modifying the aryl substituents. Aryl phosphites are known to be effective ligands in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. caslab.com
The electronic nature of aryl phosphites allows them to act as strong π-acceptors, which can stabilize low-valent metal centers, a key feature in many catalytic cycles. Furthermore, the steric bulk of the aryl groups can be substantial, influencing the coordination number and geometry of the metal complex. This steric hindrance can promote the reductive elimination step in catalytic cycles and enhance the stability of the catalyst. acs.org Bulky aryl phosphites, in particular, are noted for their potential to suppress side reactions like hydrolysis and alcoholysis. acs.org The ease of synthesis from readily available phenols and phosphorus trichloride (B1173362) further enhances their appeal, allowing for the creation of diverse ligand libraries for screening in various catalytic reactions. acs.org
Multifaceted Role of Tris(2,3-dimethylphenyl) Phosphite (B83602) as a Ligand and Stabilizer in Academic Contexts
Within the broad class of aryl phosphites, Tris(2,3-dimethylphenyl) phosphite emerges as a compound with distinct characteristics owing to the specific substitution pattern on its phenyl rings. The presence of two methyl groups at the 2 and 3 positions of each phenyl ring imparts a significant degree of steric bulk around the phosphorus center. This structural feature is paramount to its function as both a ligand in catalysis and a stabilizer in other chemical systems.
As a ligand, the steric hindrance provided by the dimethylphenyl groups can create a specific coordination environment around a metal catalyst. This can influence the selectivity and activity of the catalytic system. While specific research data on the catalytic performance of this compound is not extensively documented in publicly available literature, the principles governing related bulky aryl phosphites suggest its potential utility in reactions where ligand dissociation and coordination play a critical role. For instance, in nickel-catalyzed reactions, the steric congestion of similar triaryl phosphite ligands has been shown to result in coordinatively unsaturated metal complexes, which are often highly reactive catalytic species. researchgate.netnih.gov
In its capacity as a stabilizer, this compound is anticipated to function as an antioxidant. Organophosphites are widely recognized for their ability to decompose hydroperoxides, which are primary products of autoxidation in polymeric materials. This action prevents the formation of highly reactive free radicals, thereby inhibiting degradative processes. The steric hindrance of this compound would likely enhance its hydrolytic stability, a desirable property for stabilizers used in environments where moisture is present. While detailed studies on this specific phosphite are limited, research on other sterically hindered aryl phosphites has demonstrated their superior performance as stabilizers due to this increased stability.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H27O3P |
| Molecular Weight | 394.45 g/mol |
| CAS Number | 102937-84-8 |
| Appearance | Not specified in available data; likely a colorless to pale-yellow liquid or low-melting solid |
| Synonyms | Tris(2,3-xylyl) phosphite |
Synthesis of Related Aryl Phosphites
The general synthesis of triaryl phosphites, including what would be expected for this compound, involves the reaction of the corresponding phenol (B47542) with phosphorus trichloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
3 ArOH + PCl₃ → (ArO)₃P + 3 HCl
Where Ar represents the 2,3-dimethylphenyl group.
Detailed kinetic studies on the synthesis of triphenyl phosphite have shown that the reaction proceeds through a series of steps and that the removal of HCl can enhance the reaction rate by shifting the equilibrium. nih.gov
Structure
3D Structure
Properties
CAS No. |
102937-84-8 |
|---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(2,3-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-13-22(19(16)4)25-28(26-23-14-8-11-17(2)20(23)5)27-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
InChI Key |
JBXUHJUOOSISGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Tris 2,3 Dimethylphenyl Phosphite
Established Synthetic Routes for Tris(2,3-dimethylphenyl) Phosphite (B83602)
Tris(2,3-dimethylphenyl) phosphite is an organophosphorus compound synthesized through established chemical reactions. ontosight.ai The primary methods involve the esterification of 2,3-dimethylphenol (B72121) with a phosphorus source, most commonly phosphorus trichloride (B1173362).
Esterification Reactions via Phosphorus Trichloride Condensation
The most prevalent industrial and laboratory-scale method for synthesizing this compound is the direct reaction between 2,3-dimethylphenol and phosphorus trichloride (PCl₃). ontosight.aigoogle.com This reaction is a type of esterification where the hydroxyl group of the phenol (B47542) displaces the chlorine atoms on the PCl₃ molecule. wikipedia.org
In this process, three molecules of 2,3-dimethylphenol react with one molecule of phosphorus trichloride to yield one molecule of this compound and three molecules of hydrogen chloride (HCl) as a byproduct. wikipedia.orgwikipedia.org The reaction is typically performed by adding PCl₃ to the phenol, which may be heated to facilitate the reaction. google.comchemicalbook.com The removal of the HCl gas formed is crucial as it helps to drive the reaction equilibrium towards the formation of the final product. researchgate.net
The synthesis is a stepwise process, proceeding through intermediate compounds such as (2,3-dimethylphenoxy)phosphorus dichloride and bis(2,3-dimethylphenoxy)phosphorus chloride before the fully substituted product is formed. researchgate.net
| Parameter | Condition/Value | Purpose | Reference |
|---|---|---|---|
| Reactants | Phenol (e.g., 2,3-dimethylphenol) and Phosphorus Trichloride (PCl₃) | Primary chemical inputs for the esterification reaction. | google.comwikipedia.org |
| Temperature | 40°C to 170°C | To control the reaction rate and drive the reaction to completion. Higher temperatures can increase the rate but may also lead to side reactions or volatilization of PCl₃. | chemicalbook.comresearchgate.netnih.gov |
| Pressure | Atmospheric to Reduced Pressure (Vacuum) | Reduced pressure is often applied in later stages to help remove the HCl byproduct and any excess unreacted phenol. | google.comchemicalbook.com |
| Byproduct | Hydrogen Chloride (HCl) | Must be removed (e.g., via sparging or vacuum) to shift the reaction equilibrium towards the product side. | wikipedia.orgresearchgate.net |
Catalytic Approaches and Process Optimization in Phosphite Synthesis
To enhance the efficiency and yield of phosphite synthesis, various catalytic and process optimization strategies have been developed. A key approach involves the use of a base to act as an acid scavenger, neutralizing the HCl byproduct as it is formed. acs.orgwikipedia.org This prevents the acid-catalyzed reverse reaction and other side reactions. Lewis bases such as triethylamine (B128534) (TEA) and pyridine (B92270) are commonly employed for this purpose. nih.govgoogle.com
Process optimization often involves carefully controlling reaction parameters. For instance, a multi-stage process where the temperature is gradually increased and pressure is reduced can improve yields. google.comgoogle.com Another technique is nitrogen sparging, where an inert gas is bubbled through the reaction mixture to help carry away the dissolved HCl gas, thereby shifting the equilibrium to favor product formation. researchgate.net
More advanced methods include the use of continuous flow microreactors. nih.govacs.org These systems offer superior heat and mass transfer, allowing for rapid reactions (sometimes on the order of seconds) with precise temperature control, which can significantly improve safety and yield. nih.govacs.org The use of an excess of the phenol reactant is another strategy to ensure complete conversion of the more valuable PCl₃ and to drive the reaction to completion. google.com
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Triethylamine (3.0) | Toluene | 40 + 50 | 75 | nih.gov |
| 2 | Pyridine (3.0) | Toluene | 40 + 50 | 65 | nih.gov |
| 3 | N-Methylimidazole (3.0) | Toluene | 40 + 50 | 50 | nih.gov |
| 4 | Triethylamine (3.3) | Toluene | 40 + 50 | 78 | nih.gov |
| 5 | Triethylamine (3.3) | CH₂Cl₂ | 40 + 50 | 72 | nih.gov |
| 6 | Triethylamine (3.3) | Toluene | 40 + 70 | 82 | nih.gov |
| 7 | Triethylamine (3.3) | Toluene | 40 + 80 | 75 | nih.gov |
Data based on the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite as a model compound. nih.gov
Mechanistic Aspects of Phosphite Formation and Reactivity
The formation of this compound from phosphorus trichloride and 2,3-dimethylphenol proceeds via a series-parallel reaction mechanism involving nucleophilic substitution. researchgate.net The mechanism unfolds in three main steps:
First Substitution : One molecule of 2,3-dimethylphenol acts as a nucleophile, with its oxygen atom attacking the electrophilic phosphorus center of PCl₃. This displaces the first chloride ion and forms a molecule of HCl and the intermediate (2,3-dimethylphenoxy)phosphorus dichloride. researchgate.netacs.org
Second Substitution : A second molecule of 2,3-dimethylphenol reacts with the (2,3-dimethylphenoxy)phosphorus dichloride intermediate, displacing another chloride ion to form bis(2,3-dimethylphenoxy)phosphorus chloride and a second molecule of HCl. researchgate.net
Third Substitution : The final step involves a third molecule of 2,3-dimethylphenol reacting with the bis(2,3-dimethylphenoxy)phosphorus chloride, displacing the last chloride ion to yield the final product, this compound, and a third molecule of HCl. researchgate.net
Each of these steps is reversible, and the presence of the HCl byproduct can inhibit the forward reaction. This is why the removal of HCl, either physically (sparging, vacuum) or chemically (using a base), is a critical aspect of the synthesis. researchgate.netacs.org
Kinetic Studies and Reaction Rate Determination in Phosphite Synthesis
Kinetic studies of the synthesis of analogous triaryl phosphites provide insight into the reaction rates for this compound. Research on the synthesis of triphenyl phosphite from phenol and PCl₃ has shown that when the phenol is used in excess, the reaction kinetics can be modeled as first-order. researchgate.net
The reaction rate is significantly influenced by several factors:
Temperature : Increasing the reaction temperature generally leads to a higher reaction rate and greater yield. For example, in one study, increasing the temperature from 120°C to 160°C increased the yield of triphenyl phosphite from 70.5% to 98.5%. researchgate.net This is because higher temperatures provide the necessary energy to overcome the activation barrier and also help in the removal of the HCl byproduct. researchgate.net
Molar Ratio of Reactants : The ratio of phenol to PCl₃ affects the yield. Increasing the molar excess of the phenol helps to drive the reaction towards the complete formation of the trisubstituted phosphite. researchgate.net
Catalyst/Base : The presence of a base accelerates the reaction by rapidly neutralizing HCl, which would otherwise slow down the rate of the forward reaction. acs.org
Studies comparing the synthesis of triaryl phosphites with triaryl phosphates (using POCl₃) have found that phosphorus trichloride reacts significantly faster with the phenoxide than phosphorus oxychloride does. acs.org The reaction rate constant for a model phosphite synthesis was found to be approximately four times greater than that for the corresponding phosphate (B84403) synthesis. acs.org
| Temperature (°C) | Reaction Time (hr) | Yield (%) | Reference |
|---|---|---|---|
| 120 | Not specified | 70.5 | researchgate.net |
| 140 | Not specified | 79.0 | researchgate.net |
| 160 | Not specified | 98.5 | researchgate.net |
Coordination Chemistry and Ligand Design Principles of Tris 2,3 Dimethylphenyl Phosphite
Stereoelectronic Properties and Ligand Effects
The behavior of phosphite (B83602) ligands in metal complexes is governed by a combination of their steric and electronic characteristics. For aryl phosphites like tris(2,3-dimethylphenyl) phosphite, the substituents on the aromatic rings play a crucial role in defining these properties.
The Quantitative Analysis of Ligand Effects (QALE) model is a powerful tool for describing the stereoelectronic properties of phosphite ligands. capes.gov.brresearchgate.net This model utilizes three key electronic parameters—χd, Ear, and πp—to quantify the ligand's electronic influence. capes.gov.brresearchgate.netrsc.org
χd and Ear: These parameters describe the sigma-donating ability of the ligand. The 'aryl effect', represented by the Ear parameter, is a phenomenon observed in phosphites bearing pendant aryl groups. capes.gov.brresearchgate.netrsc.org
πp: This new parameter specifically relates to the π-acidity, or π-accepting capability, of the phosphite ligands. researchgate.netrsc.org Aryl phosphites are generally more π-accepting than alkyl phosphites, a feature that can be beneficial in catalytic reactions. researchgate.net
The π-acidity of phosphites increases in the following order: P(OMe)3 ≈ P(OEt)3 < P(O-p-XC6H4)3 < P(OCH2)3CEt (where X can be various substituents like MeO, Me, H, Cl). researchgate.netrsc.org By using these electronic parameters in conjunction with the Tolman cone angle for steric bulk, the QALE model provides a comprehensive description of ligand effects. researchgate.netrsc.org
Table 1: Relative π-Acidity of Selected Phosphite Ligands
| Ligand | Relative π-Acidity |
| P(OMe)3, P(OEt)3, P(OBu)3 | Low |
| P(OCH2CH2Cl)3 | Moderate |
| P(O-p-XC6H4)3 | High |
| P(OCH2)3CEt | Very High |
Substituents on the aryl groups of a phosphite ligand profoundly impact its electronic and steric nature. The presence of two methyl groups on each phenyl ring in the 2,3-positions of this compound results in a ligand with significant steric bulk. This steric hindrance influences the coordination number and geometry of the resulting metal complexes.
Electronically, aryl phosphites are known to be more π-accepting than their alkyl counterparts. researchgate.net The electronic nature of the substituents on the aryl ring can further modulate these properties. For instance, studies on zinc bis(diarylphosphate)s, which are structurally related, have shown that p-substituted phenyl rings directly influence the crystal structure and thermal properties of the resulting metal polymers. nih.gov While specific electronic data for the 2,3-dimethyl substitution is not detailed, the general principles suggest that these alkyl groups, being weakly electron-donating, would slightly increase the electron density on the phosphorus atom compared to an unsubstituted phenyl group, while the overarching aryl structure maintains strong π-acceptor character.
Complexation with Transition Metals
This compound and similar bulky aryl phosphites form stable complexes with a variety of d-block transition metals. The nature of the metal center, its oxidation state, and the reaction conditions dictate the coordination mode and geometry of the final complex.
Rhodium complexes are central to many catalytic processes, particularly hydroformylation. Bulky phosphite ligands are crucial in directing the selectivity and activity of these catalysts. When complexed with rhodium(I), bulky phosphite ligands can lead to various coordination geometries.
For example, sterically demanding diphosphonite ligands react with rhodium precursors to form square planar complexes like trans-[RhCl(CO)(L)]. uu.nl In trigonal-bipyramidal rhodium hydride complexes, which are key intermediates in hydroformylation, bulky bidentate ligands often show a preference for a bis-equatorial coordination mode. uu.nl Other studies on rhodium(I) complexes with related ligands, such as tris(isopropyl)-azaphosphatrane, reveal that the ligand can adapt its coordination from bidentate to tridentate depending on the other ligands present at the metal center. nih.govsemanticscholar.org Similarly, tris(1,3-diaryltriazenide) complexes of rhodium(III) have been synthesized, showing a bidentate N,N-coordination from each ligand to form an octahedral complex. ias.ac.in For a bulky monodentate ligand like this compound, coordination to rhodium would likely result in complexes with lower coordination numbers or adopt geometries that minimize steric strain, such as in RhH(CO)(L)n intermediates.
Table 2: Selected Bond Parameters in a Related Rhodium Diphosphonite Complex
| Parameter | Value |
| Rh-P1 Bond Length | 2.2567(5) Å |
| Rh-Cl Bond Length | 2.3875(7) Å |
| Rh-C1 Bond Length | 1.826(3) Å |
| P1-Rh-P1a Angle | 149.40(2)° |
| Cl1-Rh-C1 Angle | 174.56(8)° |
| Data for trans-[RhCl(CO)(5)] where 5 is a sterically demanding diphosphonite ligand. uu.nl |
Palladium and nickel complexes containing phosphite ligands are important intermediates in cross-coupling and other catalytic reactions.
Nickel Complexes: Nickel(II) readily forms complexes with phosphite-containing ligands. For instance, reactions with diphosphine-phosphonite and triphosphine-phosphite ligands can yield both four-coordinate and five-coordinate nickel(II) complexes. nih.gov The geometry around the nickel center in a five-coordinate complex can be described as a distorted square pyramidal. nih.gov Zero-valent nickel phosphite complexes, such as Ni[P(OEt)3]4, are effective catalysts for Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions. researchgate.net The formation of these complexes is a key step in the catalytic cycle. In some cases, the coordination of ligands to a nickel(II) center can even mediate unexpected ligand transformations in situ. rsc.org
Palladium Complexes: Palladium(II) also forms complexes with phosphite and related phosphorus ligands. For example, it reacts with 2-(2′-pyridyl)benzthiazole to form square planar complexes of the type [Pd(L)X2]. researchgate.net Palladium complexes bearing the related tris(8-quinolinyl)phosphite ligand have been shown to act as efficient catalysts for the oxidative coupling of amines. uni-regensburg.de In these catalytic cycles, the formation of a Pd(II)-phosphite complex is a critical intermediate step.
The versatility of this compound extends to other transition metals, where it influences the structure and reactivity of the resulting complexes.
Copper Complexes: Copper(I), a soft electron acceptor, readily coordinates with phosphite ligands. Studies on various phosphite-solvated copper(I) ions show the formation of tetrahedral [Cu(P(OR)3)4]+ complexes. nih.govresearchgate.net The Cu-P bond distances in these tetrahedral complexes typically range from 2.24 to 2.28 Å. nih.govresearchgate.net The facile dissociation of other ligands from copper(I) nitrate (B79036) complexes makes them useful starting materials for synthesizing these phosphite complexes. researchgate.net The steric bulk of the ligand can also influence the coordination, as seen with sterically encumbered tris-pyridyl ligands, which can form either monoligated or bisligated complexes with copper(I). nih.gov
Other Metals: Bulky phosphite ligands also coordinate to other d-block and f-block metals.
Platinum(II) complexes with phosphite ligands have been used to catalyze the hydrolysis of other phosphites. researchgate.net
Ruthenium(II) complexes with the related tris(8-quinolinyl)phosphite ligand can coordinate in either a meridional or a facial disposition. cnr.it
f-Block Metals like Eu(II), Yb(II), and U(III) have been complexed with flexible acyclic ligands that are analogous to cryptands, demonstrating a wide range of binding modes that are influenced by the ligand's flexibility and the metal's size and oxidation state. nih.govnih.gov
Rational Ligand Design Strategies for Performance Enhancement
The rational design of ligands is a cornerstone of modern homogeneous catalysis, allowing for the fine-tuning of catalyst performance by systematically modifying ligand properties. nih.gov For phosphite ligands like this compound, key design strategies revolve around modulating their steric and electronic characteristics to achieve desired activity, selectivity, and stability.
Impact of Steric Bulk and Derived Cone Angles
The steric influence of a phosphite ligand is a critical factor that governs the reactivity and selectivity of its metal complex. A widely accepted metric for quantifying this steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at the metal center. wikipedia.org A larger cone angle signifies greater steric bulk, which can have several profound effects on a catalytic cycle.
For this compound, the presence of methyl groups at the ortho (2-position) and meta (3-position) of the phenyl rings results in considerable steric crowding around the phosphorus donor atom. This steric bulk is a deliberate design feature that can:
Promote Ligand Dissociation: In many catalytic processes, the dissociation of a ligand is a prerequisite for substrate binding. The steric strain induced by bulky ligands can facilitate this step, thereby increasing the catalytic turnover frequency.
Control Coordination Number: Bulky ligands limit the number of ligands that can coordinate to a metal center, often favoring the formation of coordinatively unsaturated species that are key to catalytic activity.
Influence Regioselectivity: The steric environment created by the ligands can direct the incoming substrate to a specific orientation, thus controlling the regioselectivity of the reaction. For instance, in hydroformylation, bulky ligands often favor the formation of the linear aldehyde over the branched isomer.
Enhance Catalyst Stability: The steric shielding provided by the bulky substituents can protect the metal center from decomposition pathways or the formation of inactive bridged-dimer species.
The precise cone angle of this compound is not commonly cited, but it can be estimated by comparing it to structurally related phosphines and phosphites. The introduction of substituents on the aryl rings, particularly at the ortho position, dramatically increases the cone angle. For example, P(o-tolyl)₃ has a significantly larger cone angle than PPh₃. nih.gov Given that this compound has two methyl groups on each ring, its cone angle is expected to be substantial, placing it in the category of sterically demanding ligands.
Table 1: Comparison of Tolman Cone Angles (θ) for Various Phosphine (B1218219) Ligands
| Ligand | Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| P(OCH₃)₃ | 107 |
| P(CH₃)₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 179 |
This interactive table allows for the comparison of cone angles for common phosphine ligands, illustrating the increase in steric bulk with substitution. The cone angle for this compound would be anticipated to be larger than that of P(o-tolyl)₃. wikipedia.orgnih.gov
Role of Chelation and Bite Angle Effects in Phosphite Systems
While this compound is a monodentate ligand and thus cannot form a chelate ring on its own, the principles of chelation and bite angle are fundamental to understanding the broader context of phosphite ligand design and its impact on catalysis. cmu.edu
Chelation refers to the coordination of a single ligand molecule to a central metal atom via two or more donor sites, forming a ring structure. This "chelate effect" typically results in enhanced thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.
The bite angle is a crucial geometric parameter for bidentate (two-donor) ligands, defined as the angle between the two donor atoms and the central metal (P-M-P angle for diphosphines/diphosphites). wikipedia.org This angle is largely determined by the ligand's backbone structure. wikipedia.orgchemeurope.com The bite angle has a significant impact on the geometry of the metal's coordination sphere and can profoundly influence the outcome of a catalytic reaction. cmu.eduwikipedia.org
Key impacts of the bite angle in bidentate phosphite systems include:
Controlling Selectivity: In reactions like hydroformylation, the bite angle is a key determinant of regioselectivity. chemeurope.com Ligands with wide bite angles (e.g., >120°) tend to enforce a diequatorial coordination in trigonal bipyramidal intermediates, which is believed to favor the formation of linear products. chemeurope.com In contrast, ligands with smaller bite angles (~90°) can occupy equatorial and apical positions, potentially leading to different product distributions. wikipedia.orgchemeurope.com
Although this compound is monodentate, the steric repulsion between two or more of these bulky ligands coordinated to the same metal center can mimic the effect of a chelating ligand with a large bite angle. The steric clash between the dimethylphenyl groups can force the P-M-P angle to be wide, thereby creating a specific geometric constraint around the metal that can be exploited to control selectivity, much like a wide-bite-angle diphosphite. This strategy of using bulky monodentate ligands to control the coordination environment is a powerful tool in rational catalyst design.
Table 2: Influence of Diphosphine Bite Angle on Catalytic Selectivity
| Ligand | Natural Bite Angle (βn) in degrees | Application Example | Observed Selectivity |
|---|---|---|---|
| dppe | ~85 | Hydroformylation | Lower selectivity for linear aldehyde |
| dppp | ~91 | Hydroformylation | Moderate selectivity for linear aldehyde |
This interactive table demonstrates the well-established correlation between the bite angle of bidentate phosphine ligands and the regioselectivity in catalytic reactions. cmu.eduwikipedia.org
Hydroformylation Reactions of Olefins
Hydroformylation, or the oxo process, is a crucial industrial method for the synthesis of aldehydes from alkenes. The choice of ligand coordinated to the metal center, typically rhodium, is paramount in controlling the reaction's outcome.
The steric bulk of the this compound ligand plays a significant role in directing the regioselectivity of hydroformylation reactions. In the hydroformylation of propylene, for instance, the use of bulky phosphine or phosphite ligands is known to influence the ratio of the linear aldehyde (n-butanal) to the branched aldehyde (isobutanal). Generally, increased steric hindrance around the metal center, as provided by ligands like this compound, tends to favor the formation of the branched isomer. This preference is attributed to the steric interactions between the bulky ligand and the substrate within the coordination sphere of the metal catalyst, which can make the transition state leading to the linear product less favorable.
While the primary influence of bulky phosphites is on regioselectivity, they can also impact stereoselectivity in the hydroformylation of prochiral olefins. However, specific data on the stereocontrol exerted by this compound in such reactions is not extensively documented in the available literature.
Rhodium complexes are the catalysts of choice for many industrial hydroformylation processes due to their high activity and selectivity under mild conditions. The development of these catalytic systems often involves the screening of various phosphite ligands to optimize performance. Phosphites, in general, are known to be good π-acceptors, which can influence the electronic properties of the rhodium center and facilitate key steps in the catalytic cycle. The use of sterically demanding phosphites like this compound can lead to the formation of highly active and selective catalysts. These bulky ligands can promote the formation of coordinatively unsaturated rhodium species, which are often the active catalytic species.
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including olefin coordination, migratory insertion of the olefin into the rhodium-hydride bond, CO insertion, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. The nature of the phosphite ligand influences the rates of these individual steps. For bulky phosphite ligands, the dissociation of a ligand to create a vacant coordination site for the olefin is often a key step. The steric properties of this compound would be expected to facilitate this dissociation. Furthermore, the electronic properties of the phosphite ligand affect the electron density at the rhodium center, which in turn influences the rates of migratory insertion and reductive elimination steps in the catalytic cycle.
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium or nickel catalysts used in these reactions is highly dependent on the supporting ligands.
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, phosphine and phosphite ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The use of bulky, electron-rich phosphine ligands is well-established to promote these reactions. While specific studies detailing the use of this compound in these reactions are limited, the general principles suggest that its steric bulk could be advantageous in promoting the reductive elimination step, which is often the product-forming step of the catalytic cycle. This can be particularly beneficial in couplings involving sterically hindered substrates.
For C-N cross-coupling (Buchwald-Hartwig amination), bulky ligands are known to facilitate the reaction between aryl halides and amines. Similarly, in C-P cross-coupling reactions, the ligand's properties can influence the efficiency of the bond formation between an aryl or vinyl halide and a phosphorus-containing nucleophile.
Nickel catalysts have emerged as a more earth-abundant and cost-effective alternative to palladium for various cross-coupling reactions. Phosphite ligands have been explored in nickel-catalyzed C-N and C-S cross-coupling reactions. The electronic properties of phosphites can be tuned to modulate the reactivity of the nickel center. While there is no specific data available for this compound in this context, the general understanding is that bulky phosphite ligands could play a similar role to their phosphine counterparts in promoting catalysis by influencing the coordination environment and reactivity of the nickel catalyst.
Research on Tris 2,3 Dimethylphenyl Phosphite As a Polymer Stabilizer
Mechanisms of Antioxidant Action in Polymeric Materials
Tris(2,3-dimethylphenyl) phosphite (B83602) intervenes in this degradation cycle by catalytically decomposing hydroperoxides into non-radical, stable products, primarily alcohols. The trivalent phosphorus atom in the phosphite is oxidized to a more stable pentavalent phosphate (B84403) form in this process. This sacrificial mechanism effectively prevents the proliferation of free radicals, thus preserving the integrity of the polymer.
In addition to hydroperoxide decomposition, aryl phosphites like Tris(2,3-dimethylphenyl) phosphite can also exhibit a chain-breaking antioxidant mechanism. researchgate.netresearchgate.net They can react with peroxyl radicals (ROO•), reducing them to alkoxyl radicals. These alkoxyl radicals can then be further scavenged by another phosphite molecule, a process that can release a stabilized aryloxyl radical which can terminate the radical chain reaction. However, this chain-breaking activity is generally considered secondary to their primary role as hydroperoxide decomposers, especially at the high temperatures encountered during polymer processing. researchgate.net
Role in Stabilization against Thermal Degradation of Polymers
The primary function of this compound as a thermal stabilizer is most critical during the melt processing of polymers, such as extrusion and injection molding. At these elevated temperatures, the rate of thermal oxidation increases significantly, leading to rapid degradation of the polymer if not adequately stabilized. By efficiently decomposing hydroperoxides, this compound helps to maintain the molecular weight of the polymer, preventing excessive chain scission and crosslinking. This preservation of the polymer backbone is crucial for maintaining the desired mechanical properties, such as impact strength and elongation, in the final product.
The effectiveness of this compound in preventing thermal degradation can be quantified by various analytical techniques. One common method is the measurement of the Melt Flow Index (MFI) of the polymer after processing. A stable MFI indicates that the polymer has not undergone significant degradation. Another important technique is the measurement of the Oxidative Induction Time (OIT) by differential scanning calorimetry (DSC), which provides a measure of the polymer's resistance to oxidation at a given temperature. hitachi-hightech.comresearchgate.netresearchgate.nettainstruments.com
The following table provides an illustrative example of the effect of a generic hindered aryl phosphite, similar in function to this compound, on the thermal stability of polypropylene (B1209903) during multiple extrusion passes.
Illustrative Performance of a Hindered Aryl Phosphite in Polypropylene
| Formulation | Melt Flow Index (g/10 min) at 230°C/2.16 kg | Yellowness Index |
|---|---|---|
| Polypropylene (Unstabilized) - 1st Pass | 3.5 | -2.0 |
| Polypropylene (Unstabilized) - 5th Pass | 15.2 | 8.5 |
| Polypropylene + 0.1% Hindered Aryl Phosphite - 1st Pass | 3.6 | -1.8 |
| Polypropylene + 0.1% Hindered Aryl Phosphite - 5th Pass | 4.8 | 1.5 |
Note: The data in this table is illustrative and intended to demonstrate the typical performance of a hindered aryl phosphite. Actual values can vary depending on the specific polymer grade, processing conditions, and the presence of other additives.
Synergistic Effects with Other Polymer Additives
The mechanism of this synergy lies in the different but complementary functions of the two types of antioxidants. The primary antioxidant (hindered phenol) acts as a free radical scavenger, donating a hydrogen atom to terminate the chain-propagating peroxyl radicals. In doing so, the hindered phenol (B47542) is converted into a phenoxyl radical, which is relatively stable and does not propagate the degradation chain. The secondary antioxidant, this compound, then decomposes the hydroperoxides that are the source of the free radicals. This dual approach of scavenging radicals and eliminating their source provides comprehensive protection for the polymer. uvabsorber.com
The following table illustrates the synergistic effect of a hindered aryl phosphite and a hindered phenolic antioxidant on the long-term thermal stability of polyethylene, as measured by Oxidative Induction Time (OIT).
Illustrative Synergistic Effect on Oxidative Induction Time (OIT) of Polyethylene
| Formulation | OIT at 200°C (minutes) |
|---|---|
| Polyethylene (Unstabilized) | < 1 |
| Polyethylene + 0.1% Hindered Phenol | 15 |
| Polyethylene + 0.1% Hindered Aryl Phosphite | 8 |
| Polyethylene + 0.05% Hindered Phenol + 0.05% Hindered Aryl Phosphite | 35 |
Note: The data in this table is illustrative and intended to demonstrate the typical synergistic performance of a hindered aryl phosphite in combination with a hindered phenolic antioxidant. Actual values can vary depending on the specific polymer grade, test conditions, and the specific additives used.
Structure-Performance Relationships of this compound in Polymer Stabilization
The chemical structure of an aryl phosphite plays a crucial role in determining its performance as a polymer stabilizer. For this compound, the key structural features are the phosphorus-oxygen bonds and the 2,3-dimethylphenyl groups.
The reactivity of the phosphite is centered on the lone pair of electrons on the phosphorus atom, which is responsible for the decomposition of hydroperoxides. The electronic nature of the aryl groups attached to the oxygen atoms can influence this reactivity. Electron-donating groups on the phenyl ring can increase the electron density on the phosphorus atom, potentially enhancing its reactivity towards hydroperoxides.
A critical performance characteristic for phosphite stabilizers is their hydrolytic stability. winona.edulife-trialkyl.eugoogleapis.com Exposure to moisture can lead to hydrolysis of the phosphite to form phosphorous acid and the corresponding phenol (2,3-dimethylphenol in this case). This hydrolysis is undesirable as it not only consumes the active stabilizer but the acidic byproducts can also be detrimental to the polymer and processing equipment.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Tris 2,3 Dimethylphenyl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ³¹P NMR, Variable-Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for studying phosphorus-containing compounds like Tris(2,3-dimethylphenyl) phosphite (B83602). researchgate.net The ³¹P nucleus (100% natural abundance) is highly sensitive, allowing for detailed analysis of the local chemical environment of the phosphorus atom. researchgate.net
The ³¹P NMR chemical shift (δ) of free Tris(2,3-dimethylphenyl) phosphite is expected to appear in the characteristic region for triaryl phosphites. For comparison, the chemical shift of the parent triphenyl phosphite is approximately 128 ppm. Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed. researchgate.net This shift provides valuable information about the nature of the metal-phosphorus bond and the electronic properties of the complex. researchgate.net For instance, the coordination of phosphite ligands to rhodium(I) centers typically results in a large downfield shift and a characteristic ¹JRh-P coupling constant, which is a direct measure of the interaction between the rhodium and phosphorus nuclei.
Table 1: Representative ³¹P NMR Data for Phosphite Ligands and their Complexes This table is illustrative and compiles data for analogous compounds to infer the expected values for this compound.
| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| Triphenyl phosphite | ~128 | - |
| Tris(nonylphenyl)phosphite (TNPP) | 129 | - |
| Rhodium-phosphite Complex (general) | 130-160 | ¹JRh-P ≈ 200-400 |
Data sourced from analogous compounds to provide representative values. researchgate.netrsc.org
Variable-Temperature (VT) NMR studies are crucial for investigating dynamic processes in solution, such as ligand exchange, fluxionality of complexes, and intermolecular interactions. researcher.lifechemicalbook.comresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the kinetics and thermodynamics of these processes. chemicalbook.com For example, VT ³¹P NMR has been effectively used to study the stereochemical characteristics of rhodium complexes with various phosphite ligands, revealing information about their asymmetric induction capabilities. researcher.life In the context of this compound complexes, VT-NMR could elucidate the barriers to rotation around the P-O bonds and the dynamics of the aryl rings, which are influenced by the steric bulk of the methyl groups.
X-ray Diffraction for Solid-State Structural Determination of Complexes and Intermediates
The steric bulk of the this compound ligand, resulting from the two methyl groups on each phenyl ring, is expected to significantly influence the crystal packing and the geometry of its complexes. researchgate.net In rhodium complexes, for instance, bulky phosphite ligands can dictate the coordination environment, favoring specific geometries to minimize steric hindrance. acs.org The crystal structure of a complex like RhH(CO)₂(P(OAr)₃) would reveal crucial details about the P-Rh-P bond angle and the disposition of the bulky aryl groups, which in turn explains the regioselectivity observed in catalytic reactions like hydroformylation. acs.org
Table 2: Illustrative Crystallographic Data for Metal Complexes with Bulky Phosphine (B1218219)/Phosphite Ligands This table presents typical data obtained from X-ray diffraction studies of related complexes.
| Complex Feature | Typical Value | Significance |
|---|---|---|
| Metal-Phosphorus Bond Length | 2.1 - 2.4 Å | Indicates the strength of the M-P bond. |
| P-M-P Bond Angle | 90° - 120° | Defines the coordination geometry (e.g., square planar, tetrahedral). |
| Coordination Geometry | Square Planar, Trigonal Bipyramidal, Octahedral | Depends on the metal, its oxidation state, and other ligands. |
Data compiled from studies on analogous bulky phosphine and phosphite complexes. acs.orgresearchgate.net
The structural data obtained from X-ray diffraction are invaluable for understanding structure-activity relationships in catalysis. For example, the solid-state structure of a catalytic intermediate can provide a snapshot of the species involved in a catalytic cycle, offering mechanistic insights that are difficult to obtain through other methods. nih.gov
Vibrational and Electronic Spectroscopic Techniques (IR, UV-Vis) for Molecular Characterization
Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule. researchgate.netscispace.com In the context of this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the P-O-C framework and the aromatic rings. The P-O stretching vibrations are particularly informative and typically appear in the region of 800-900 cm⁻¹. scispace.comsgu.ru The C-O stretching vibrations are expected around 1180-1220 cm⁻¹. sgu.ru Upon coordination to a metal, shifts in these vibrational frequencies can provide evidence of the metal-ligand interaction. For instance, in metal carbonyl complexes containing this phosphite ligand, the frequency of the C-O stretching vibration of the carbonyl group is sensitive to the electronic properties of the phosphite, providing a measure of its electron-donating ability.
Table 3: Characteristic IR Absorption Frequencies for Triaryl Phosphites Based on data for Triphenyl Phosphite and related compounds.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| P-O Stretch | 840 - 890 |
| C-O Stretch | 1180 - 1220 |
| Aromatic C=C Stretch | 1480 - 1600 |
Data sourced from studies on Triphenyl Phosphite. scispace.comsgu.ruchemicalbook.com
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnist.gov Triaryl phosphites typically exhibit absorption bands in the UV region due to π-π* transitions within the aromatic rings. researchgate.net The UV-Vis spectra of metal complexes of this compound can be more complex, often showing additional bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These spectra are useful for studying the electronic structure of the complexes and for monitoring their formation or reaction in solution. nist.gov
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior and Catalyst Activity
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. researchgate.netutexas.edumdpi.com It provides information about the potentials at which a species is oxidized or reduced, and the reversibility of these processes. For this compound, CV can be used to determine its oxidation potential. The oxidation of triaryl phosphites is generally an irreversible process. researchgate.net
When coordinated to a metal center, the electrochemical behavior is often dominated by the redox events of the metal. mdpi.comresearchgate.netnih.gov For example, in a rhodium(I) complex of this compound, CV can be used to study the Rh(I)/Rh(II) or Rh(I)/Rh(III) redox couples. The potential of these redox events is influenced by the electronic properties of the phosphite ligand; more electron-donating phosphites tend to make the metal center easier to oxidize. researchgate.net
Table 4: Representative Electrochemical Data for Phosphites and their Metal Complexes This table is illustrative and compiles data from related systems to indicate expected behavior.
| Process | Technique | Typical Observation | Significance |
|---|---|---|---|
| Oxidation of Triaryl Phosphite | Cyclic Voltammetry | Irreversible oxidation peak | Indicates the potential at which the ligand is oxidized. |
Information compiled from electrochemical studies of various phosphites and rhodium complexes. researchgate.netmdpi.comresearchgate.net
These electrochemical studies are critical for understanding the activity of catalysts in redox-driven reactions. By correlating the redox potentials of a series of catalysts with their observed reactivity, it is possible to develop a deeper understanding of the reaction mechanism and to design more efficient catalysts. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
